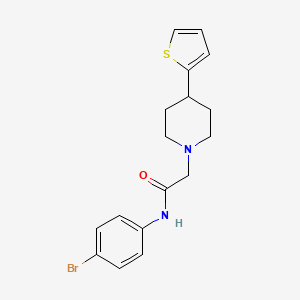

N-(4-bromophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide

Description

N-(4-Bromophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is a heterocyclic acetamide derivative featuring a 4-bromophenyl group linked via an acetamide bridge to a piperidine ring substituted at the 4-position with a thiophen-2-yl moiety. The bromine atom at the para position of the phenyl ring enhances lipophilicity and may influence electronic interactions with biological targets, while the thiophene-piperidine system contributes to conformational flexibility and π-π stacking interactions .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2OS/c18-14-3-5-15(6-4-14)19-17(21)12-20-9-7-13(8-10-20)16-2-1-11-22-16/h1-6,11,13H,7-10,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBOGJCJGJBKFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is a compound of growing interest in medicinal chemistry due to its unique structural features, which include a brominated phenyl group and a thiophenyl-substituted piperidine moiety. This structural composition suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 373.31 g/mol. The compound is categorized under acetamides, particularly those containing piperidine and thiophene, indicating its relevance in pharmaceutical applications.

| Property | Value |

|---|---|

| Molecular Formula | C16H17BrN2OS |

| Molecular Weight | 373.31 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not determined |

| Boiling Point | Not determined |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of the Bromophenyl Group : Nucleophilic substitution using brominated aromatic compounds.

- Attachment of the Thiophene Moiety : Coupling reactions such as Suzuki or Stille coupling.

The reaction conditions often utilize solvents like dimethylformamide or dichloromethane, with catalysts such as triethylamine to enhance yields.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated derivatives with similar structures against various bacterial strains, revealing promising results:

- In Vitro Antimicrobial Evaluation : Compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of related compounds has also been explored. For example, studies have shown that certain derivatives can inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cells (MCF7) with effective concentrations determined through Sulforhodamine B (SRB) assays. The most active compounds in these studies exhibited IC50 values indicating significant cytotoxicity against cancer cells .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets, possibly through:

- Receptor Binding : The bromophenyl group may facilitate binding to aromatic residues in proteins.

- Cellular Pathways : The piperidine ring could interact with polar sites in cellular environments, influencing various signaling pathways.

Further studies utilizing molecular docking and in vitro assays are necessary to confirm these interactions and elucidate the compound's pharmacodynamics.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

- Antimicrobial Studies : A series of thiazol/thiophene-bearing compounds were synthesized and evaluated for their antimicrobial efficacy, showing a broad spectrum of activity against various pathogens .

- Anticancer Screening : Derivatives were tested against cancer cell lines, revealing significant anticancer properties, particularly against breast cancer cells .

- Biological Assays : Various assays have been employed to assess enzyme inhibitory activities and protein-ligand interactions, showcasing the compound's potential therapeutic applications in treating infections and cancers .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the 4-bromophenyl group undergoes SNAr reactions under catalytic conditions. This reactivity is enhanced by the electron-withdrawing nature of the acetamide group, which activates the aromatic ring toward nucleophilic attack.

Key reactions :

-

Amination : Reaction with primary/secondary amines (e.g., piperidine derivatives) at 80–120°C in polar aprotic solvents like DMF, yielding aryl amine products .

-

Methoxy/Hydroxy Substitution : Treatment with NaOMe or NaOH in ethanol/water mixtures produces methoxy- or hydroxy-substituted derivatives.

Example :

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling reactions, enabling the introduction of aryl, alkenyl, or alkynyl groups.

Reaction types :

Notable outcome :

The bromine’s replacement with a phenyl group via Suzuki coupling increases hydrophobicity, potentially enhancing blood-brain barrier penetration .

Amide Hydrolysis and Functionalization

The acetamide group undergoes hydrolysis or substitution under acidic/basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (reflux, 6–12 hrs) yields 2-(4-(thiophen-2-yl)piperidin-1-yl)acetic acid .

-

Basic Hydrolysis : NaOH in ethanol/water (70°C, 4–8 hrs) produces the corresponding carboxylate salt .

-

Reductive Amination : Reaction with LiAlH₄ reduces the amide to a secondary amine.

Mechanism :

Electrophilic Substitution on Thiophene

The thiophene ring undergoes regioselective electrophilic substitution, primarily at the 5-position due to electron-donating effects from the piperidine moiety.

Reactions :

| Electrophile | Conditions | Product |

|---|---|---|

| HNO₃ (nitration) | H₂SO₄, 0–5°C | 5-nitro-thiophene derivative |

| SO₃ (sulfonation) | Fuming H₂SO₄, 50°C | 5-sulfo-thiophene analog |

| Br₂ (bromination) | CHCl₃, RT | 5-bromo-thiophene compound |

Piperidine Ring Modifications

The piperidine nitrogen undergoes alkylation, acylation, or oxidation:

-

N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields quaternary ammonium salts .

-

N-Acylation : Treatment with acetyl chloride forms N-acetylpiperidine derivatives .

-

Oxidation : MnO₂ or KMnO₄ oxidizes the piperidine ring to a pyridine analog under mild conditions .

Example :

Comparative Reactivity of Structural Analogs

The table below highlights reaction differences between the target compound and analogs:

Comparison with Similar Compounds

Substituent Variations in Piperidine/Thiazole-Based Acetamides

Several analogs share the N-(4-bromophenyl)acetamide core but differ in the heterocyclic substituents. Key examples include:

Key Observations :

- Substituent Effects on Physicochemical Properties : Electron-withdrawing groups (e.g., nitro in 9h) lower melting points compared to electron-donating groups (e.g., methoxy in 9e), likely due to reduced crystal lattice stability .

- Biological Activity Trends : Chloro and nitro substituents enhance antimicrobial activity in thiazole-based analogs, as seen in other studies where halogenation improves MIC values against Staphylococcus aureus and Escherichia coli .

Piperidine vs. Piperazine Derivatives

Replacing the piperidine ring with piperazine alters nitrogen atom geometry and hydrogen-bonding capacity. For example:

Antimicrobial Activity Comparison

- MIC Values: The target compound’s structural analogs with bromine or chlorine substituents (e.g., 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide) show MICs as low as 13–27 µmol/L against S. aureus and C. albicans. This suggests that the bromophenyl-thiophene-piperidine combination in the target compound may exhibit similarly potent activity .

- Mechanistic Insights : Enhanced activity correlates with higher logP values (e.g., 3.5–4.0), which facilitate membrane penetration. The target compound’s logP is estimated to align with this range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.